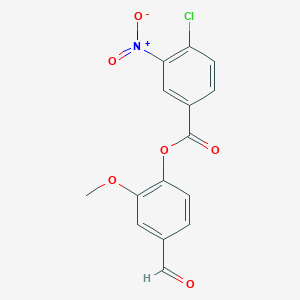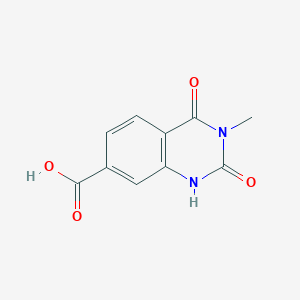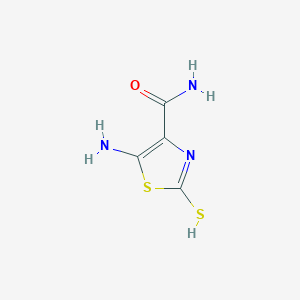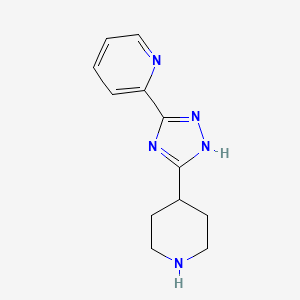
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Vue d'ensemble
Description
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine is a useful research compound. Its molecular formula is C12H15N5 and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity : Derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole, which include piperidine rings, have been synthesized and shown to exhibit strong antimicrobial activity. A study on the structure-activity relationship of these compounds has been conducted to understand their antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis Methods : Research has been conducted on convenient synthesis methods for compounds like 3- and 4-(1H-azol-1-yl)piperidines, which are derived from azoles (e.g., pyrazoles, imidazoles, triazoles) with bromopyridines. These methods have been extended to benzene analogs of these compounds (Shevchuk et al., 2012).
Water Solubility in Pharmacological Agents : Studies have been conducted on enhancing the water solubility of certain compounds, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, by functionalizing with piperidin-4-yl rings. These compounds are known to be adenosine receptor antagonists, and the modifications aimed to improve their solubility and pharmacological properties (Baraldi et al., 2012).
Pharmacological Applications in Migraine Treatment : Piperidine derivatives have been studied for their potential use as alpha-subtype selective 5-HT-1D receptor agonists, which are relevant for migraine treatment. These studies include the exploration of different chemical structures and their pharmacological activities (Habernickel, 2001).
5-HT2 Antagonist Activity : Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which include piperidine groups, has been conducted. These compounds have been tested for their 5-HT2 and alpha 1 receptor antagonist activities, indicating their potential use in therapeutic applications (Watanabe et al., 1992).
Propriétés
IUPAC Name |
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-3,6,9,13H,4-5,7-8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDVUFBATVFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



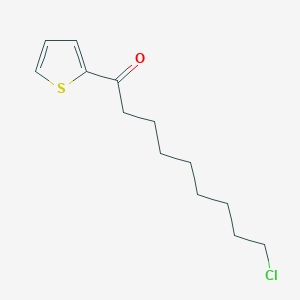
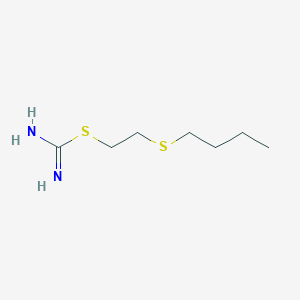

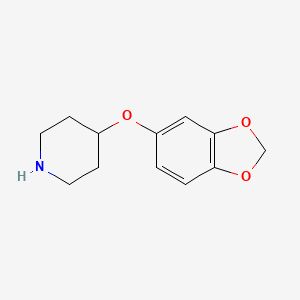
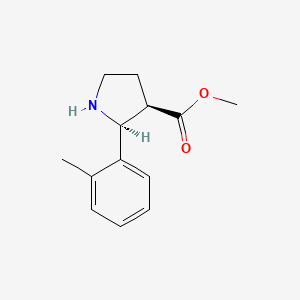
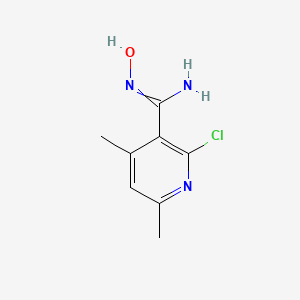
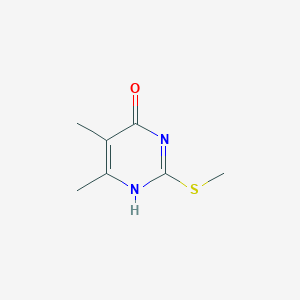


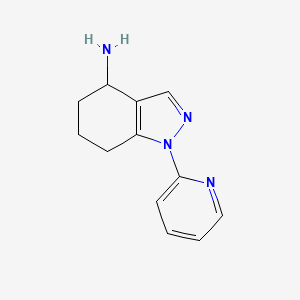
![3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B7784652.png)
